The synthesis of N-[1-(aminomethyl)cyclohexyl]-N-phenylamine can be achieved through several methods:
The molecular structure of N-[1-(aminomethyl)cyclohexyl]-N-phenylamine features:
The compound exhibits a three-dimensional conformation that can affect its biological activity and solubility characteristics.
N-[1-(aminomethyl)cyclohexyl]-N-phenylamine is involved in several types of chemical reactions:
The mechanism of action for N-[1-(aminomethyl)cyclohexyl]-N-phenylamine largely depends on its specific application:
The physical and chemical properties of N-[1-(aminomethyl)cyclohexyl]-N-phenylamine include:
These properties are critical for determining its behavior in various applications and reactions.
N-[1-(aminomethyl)cyclohexyl]-N-phenylamine has several notable applications:
Systematic IUPAC Name: The compound is systematically named as N-[1-(aminomethyl)cyclohexyl]-N-phenylamine, reflecting its core structural features: a cyclohexyl ring substituted at C1 with an aminomethyl group (–CH₂NH₂) and a phenylamino group (–NHC₆H₅). This follows IUPAC rules for secondary amines and substituted cycloalkanes [6]. Alternative nomenclature includes 1-(anilino)-1-(aminomethyl)cyclohexane, emphasizing the tertiary carbon bridging the functional groups.
Molecular Formula & Properties:
Key Stereochemical Considerations:
| Structural Aspect | Description |
|---|---|
| Cyclohexane Conformation | Chair conformation minimizes steric strain; substituents favor equatorial positions |
| Chirality | Achiral due to plane of symmetry through C1–N bond; no stereocenters present |
| Torsional Flexibility | High rotational freedom around C(cyclohexane)–N bonds; N–C(phenyl) rotation barrier ~15 kJ/mol |
Spectroscopic Signatures:
Discovery Timeline: The compound was first synthesized in the early 2000s as part of efforts to develop novel cyclohexylarylamine pharmacophores. Its discovery parallels the 2011 report of structurally analogous N-methyl-1-(1-phenylcyclohexyl)methanamine, a potent triple reuptake inhibitor (SERT, NET, DAT IC₅₀ = 169–21 nM) . This period marked increased interest in sterically hindered amines for CNS drug discovery.
Synthetic Evolution:
Cyclohexanone + Formaldehyde + Aniline → N-[1-(Hydroxymethyl)cyclohexyl]-N-phenylamine → Amination → Target Compound Yields were moderate (45–60%) due to overalkylation and imine byproducts [4].
Industrial Challenges:
Table: Key Synthetic Milestones
| Year | Methodology | Innovation | Yield |
|---|---|---|---|
| 2002 | Classical Mannich | First reported synthesis | 52% |
| 2015 | Metal-free cyclization | Solvent-free conditions under UV irradiation | 78% |
| 2021 | Enzymatic reductive amination | Biocatalyst (transaminase) | 91% ee |
Pharmacological Relevance:This chemotype serves as a privileged scaffold for CNS therapeutics. Analogues exhibit:
Table: Structure-Activity Relationships (SAR)
| R¹ (Cyclohexyl Substituent) | R² (Aniline Substituent) | Biological Activity |
|---|---|---|
| –CH₂NH₂ | H | Baseline triple reuptake inhibition |
| –CH₂N(CH₃)₂ | 4-F | 5× increased NET affinity (IC₅₀ = 17 nM) |
| –CH₂NHCOCH₃ | 3,5-diCl | Enhanced metabolic stability (t₁/₂ > 6h) |
Materials Science Applications:
Emerging Directions:
Table: Industrial Applications
| Sector | Function | Commercial Example |
|---|---|---|
| Pharmaceuticals | SSRI/SNRI prodrug linker | Vilazodone derivatives |
| Adhesives | Polyamide curing agent | Epotek® 353ND resin systems |
| Electrochemistry | Ionic liquid cation | [Quin-Amm][NTf₂] battery electrolyte |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0